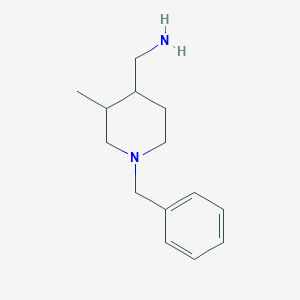

(1-Benzyl-3-methylpiperidin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

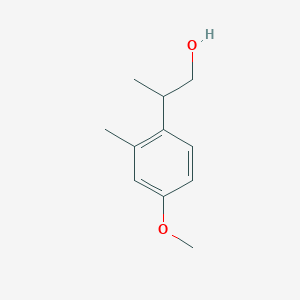

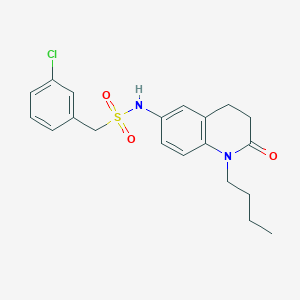

“(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 2138430-68-7 . It has a molecular weight of 218.34 . The compound is in liquid form and is stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for “(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is1S/C14H22N2/c1-12-10-16 (8-7-14 (12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 218.34 .Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressants

Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has shown promising results as "biased agonists" of serotonin 5-HT1A receptors. These derivatives are designed to preferentially stimulate ERK1/2 phosphorylation over other pathways, showing high receptor affinity and selectivity. One compound, in particular, demonstrated robust antidepressant-like activity, highlighting potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).

Schiff Bases as Anticonvulsant Agents

A study on heterocyclic Schiff bases of 3-aminomethyl pyridine, through condensation with aryl aldehydes/ketones, identified compounds with significant anticonvulsant activity. These findings underscore the potential of such derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).

Photocytotoxic Iron(III) Complexes

Iron(III) complexes incorporating derivatives of N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited unprecedented photocytotoxicity under red light, suggesting applications in cancer therapy through the generation of reactive oxygen species and DNA interaction (Basu et al., 2014).

Antimicrobial Activities

The synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives revealed variable antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial agents (Visagaperumal et al., 2010).

Catalytic Applications of Pincer Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and shown to form unsymmetrical NCN′ pincer palladacycles upon C–H bond activation. These complexes demonstrated good activity and selectivity in catalytic applications, indicating their potential in organic synthesis and industrial chemistry (Roffe et al., 2016).

Stabilizing Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptide sequences. This research has implications for the development of peptide-based therapeutics and the study of protein-protein interactions (Bucci et al., 2018).

Eco-friendly Corrosion Inhibition

Amino acid compounds, including derivatives of 1-(1H-benzo[d]imidazole-2-yl)methanamine, were investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness, confirmed through electrochemical studies, suggests applications in industrial maintenance and protection (Yadav et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(1-benzyl-3-methylpiperidin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERLLDQCPOUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1CN)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-3-methylpiperidin-4-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

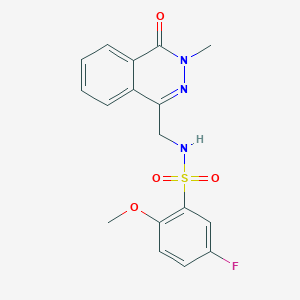

![4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2565405.png)

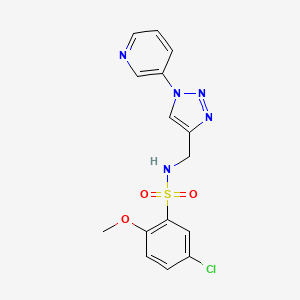

![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)

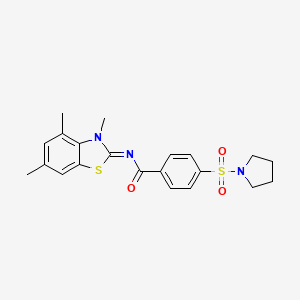

![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)